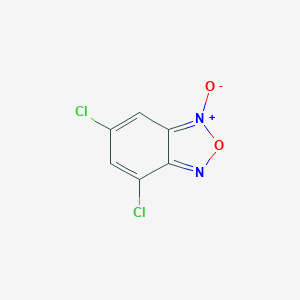

4,6-Dichlorobenzofuroxan

Description

Historical Context and Significance of Benzofuroxan (B160326) Scaffolds in Organic Chemistry

Benzofuroxans, also known as benzo[c] nih.govmdpi.comnih.govoxadiazole 1-oxides, represent a significant class of heterocyclic compounds that have garnered considerable attention since the synthesis of 4,6-dinitrobenzofuroxan in 1899. researchgate.netresearchgate.netingentaconnect.com These scaffolds are of interest from both a mechanistic and a synthetic standpoint. nih.gov The unique electronic properties of the furoxan ring, an N-oxide, impart a wide range of chemical reactivity and biological activity to these molecules. nih.govresearchgate.net

The benzofuroxan scaffold has been extensively studied for its diverse pharmacological properties. nih.govmdpi.comresearchgate.netnih.gov Derivatives of benzofuroxan have been reported to exhibit a wide spectrum of biological activities, including but not limited to:

Antibacterial and antifungal activity nih.govresearchgate.netmdpi.com

Antitubercular and antileukemic effects nih.govmdpi.com

Immunosuppressive and anti-inflammatory properties nih.govmdpi.com

Antiparasitic and insecticidal applications nih.gov

Vasodilator and calcium channel modulating effects nih.govmdpi.comnih.gov

Furthermore, the discovery of nitric oxide's (NO) physiological role has spurred interest in benzofuroxans as potential NO donor agents due to the presence of the N-oxide fragment. nih.govnih.gov The ability of these compounds to release NO under certain conditions has made them valuable tools in medicinal chemistry. nih.govresearchgate.net The benzofuroxan core is also a versatile starting point for the synthesis of other complex heterocyclic systems. nih.gov

Research Landscape of 4,6-Dichlorobenzofuroxan and its Functionalized Derivatives

Among the various substituted benzofuroxans, this compound and its nitro-substituted analogs, such as 4,6-dichloro-5-nitrobenzofuroxan, have emerged as particularly interesting and versatile chemical platforms. nih.govresearchgate.net These dichlorinated compounds serve as readily available starting materials for the synthesis of a wide array of functionalized derivatives through nucleophilic aromatic substitution reactions. mdpi.comresearchgate.net

Research has shown that in reactions of 4,6-dichloro-5-nitrobenzofuroxan with various amines, substitution of only one chlorine atom, specifically at the C4 position of the carbocyclic ring, occurs. researchgate.net This regioselectivity is attributed to the electronic effects of the condensed furoxan ring and the nitro group, which make the C4 position more susceptible to nucleophilic attack. nih.gov The high reactivity of this compound with amines is comparable to that of 2,4-dinitrochlorobenzene. nih.gov

The functionalized derivatives of this compound have been investigated for a range of applications. For instance, novel water-soluble salts derived from the reaction of 4,6-dichloro-5-nitrobenzofuroxan with various amines have demonstrated potential as anticancer agents and as stimulants for seed germination. mdpi.comnih.gov Furthermore, some amino-substituted derivatives have shown promising activity against multidrug-resistant Staphylococcus aureus strains and various fungal pathogens. tandfonline.comkpfu.ru

The study of the structural and electronic properties of this compound derivatives, often aided by computational methods like Density Functional Theory (DFT), has provided valuable insights into their reactivity and reaction mechanisms. nih.govnih.gov For example, DFT calculations have been used to investigate the reactivity of 4,6-dichloro-5-nitrobenzofuroxan with nucleophiles and to understand the structural characteristics of the resulting amino derivatives. nih.gov

The table below summarizes some of the research findings on the reactivity of this compound and its derivatives.

| Reactant | Nucleophile | Product(s) | Key Findings |

| 4,6-dichloro-5-nitrobenzofuroxan | Aliphatic, heterocyclic, and aromatic amines | Monosubstituted product at C4 | Regardless of reaction conditions, only the chlorine at the C4 position is substituted. researchgate.net |

| 4,6-dichloro-5-nitrobenzofuroxan | 2-mercaptobenzothiazole (B37678) | Mixture of substitution products | Reaction proceeds in DMSO at elevated temperatures. researchgate.net |

| 4,6-dichloro-5-nitrobenzofuroxan | Phenolates | C-bonded substitution products | Products display significant antimicrobial activity against both bacteria and fungi. tandfonline.comresearchgate.net |

| 4,6-dichloro-5-nitrobenzofuroxan | Aromatic amines and diamines | Heterocyclic compounds | These derivatives have been studied for their ability to protect against UV radiation. researchgate.net |

| 4,6-dichloro-5-nitrobenzofuroxan | 2-morpholinoethanamine | Two isomeric substitution products | Quantum-chemical calculations explain the preferential formation of one isomer based on the lower activation barrier. nih.gov |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

15944-77-1 |

|---|---|

Formule moléculaire |

C6H2Cl2N2O2 |

Poids moléculaire |

205 g/mol |

Nom IUPAC |

4,6-dichloro-1-oxido-2,1,3-benzoxadiazol-1-ium |

InChI |

InChI=1S/C6H2Cl2N2O2/c7-3-1-4(8)6-5(2-3)10(11)12-9-6/h1-2H |

Clé InChI |

YRYFARJTRVFXCT-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=NO[N+](=C21)[O-])Cl)Cl |

SMILES canonique |

C1=C(C=C(C2=NO[N+](=C21)[O-])Cl)Cl |

Synonymes |

4,6-Dichlorobenzofurazane 1-oxide |

Origine du produit |

United States |

Synthetic Methodologies for 4,6 Dichlorobenzofuroxan Derivatives

Aromatic Nucleophilic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone in the functionalization of electron-deficient aromatic rings, such as the benzofuroxan (B160326) system. The presence of the electron-withdrawing furoxan ring and a nitro group significantly activates the benzene (B151609) ring towards nucleophilic attack. nih.govmasterorganicchemistry.com

A key feature of SNAr reactions on 4,6-dichloro-5-nitrobenzofuroxan is the pronounced regioselectivity. mdpi.com Regardless of the reaction conditions or the nature of the nucleophile (including aliphatic, heterocyclic, and aromatic amines), substitution occurs exclusively at the C4 position. mdpi.comresearchgate.net Even with an excess of the amine nucleophile, only the monosubstituted product is typically formed. mdpi.comresearchgate.net

Quantum chemical calculations have provided insight into this selectivity. The carbon atom at the C4 position (C4) is characterized by a larger positive Mulliken charge (2.01 au) compared to the carbon at the C6 position (C6) (1.53 au), making it the more electrophilic and reactive site for nucleophilic attack. mdpi.comnih.gov The formation of the 4-substituted isomer is further favored by its greater stability and a lower activation barrier for the reaction pathway. mdpi.comresearchgate.net

The SNAr reaction of 4,6-dichlorobenzofuroxan derivatives generally proceeds through a two-step addition-elimination mechanism. mdpi.comlumenlearning.com

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, specifically at the carbon atom bonded to a chlorine atom. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comyoutube.com The aromaticity of the ring is temporarily disrupted in this step. lumenlearning.comyoutube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the elimination of the chloride ion (the leaving group). youtube.com

DFT (Density Functional Theory) calculations for the reaction of 4,6-dichloro-5-nitrobenzofuroxan with pyrrolidine (B122466) illustrate this process. The nucleophilic attack of pyrrolidine on the C4 carbon forms an intermediate. Subsequently, a second pyrrolidine molecule facilitates the elimination of the chlorine atom through a concerted proton transfer, leading to the stable, strongly exoergonic product. mdpi.com This process is irreversible, which aligns with experimental observations. mdpi.com The high electron-drawing ability of the furoxan ring and the reduced aromatic character of the benzofuroxan system contribute to the high reactivity of these derivatives in SNAr reactions. nih.gov

The choice of solvent and reaction conditions can influence the rate and outcome of SNAr reactions involving this compound. Kinetic studies on the reaction with various aliphatic and aromatic amines have been conducted in both methanol (B129727) and toluene. nih.gov For instance, in the reaction of 4,6-dichloro-5-nitrobenzofuroxan with 2-mercaptobenzothiazole (B37678), heating at 80-90 °C in a polar solvent like DMSO is necessary for the reaction to proceed, resulting in a mixture of products. researchgate.net The reaction does not occur when DMSO is replaced with other solvents such as chloroform, acetonitrile, or acetone. researchgate.net

The following table summarizes the reaction of 4,6-dichloro-5-nitrobenzofuroxan with various amines to yield monosubstituted products.

| Nucleophile (Amine) | Solvent | Product |

| Aromatic Amines | Chloroform or DMSO | 4-Arylaminobenzofuroxan Derivatives. mdpi.com |

| Aliphatic Amines | Not specified | 4-Alkylaminobenzofuroxan Derivatives. researchgate.net |

Synthesis of Water-Soluble Benzofuroxan Salts

To enhance the applicability of benzofuroxan derivatives, particularly in biological contexts, water-soluble salts have been synthesized. A series of novel water-soluble benzofuroxan salts were created through the aromatic nucleophilic substitution of 4,6-dichloro-5-nitrobenzofuroxan with various amines. mdpi.comresearchgate.netnih.gov The resulting amino-substituted benzofuroxans were then treated to form salts, improving their solubility in aqueous media. mdpi.com

Preparation of Amino-Substituted Benzofuroxan Analogs

The synthesis of amino-substituted benzofuroxan analogs is a significant area of research. These compounds are readily prepared via the SNAr reaction of this compound with a diverse range of primary and secondary amines. mdpi.comresearchgate.net This approach has been utilized to create a library of over 80 different amino derivatives. nih.gov

For example, a series of novel 4-aminobenzofuroxan derivatives containing both aromatic and aliphatic amine fragments have been synthesized from 4,6-dichloro-5-nitrobenzofuroxan. mdpi.com The reaction of 4,6-dichloro-5-nitrobenzofuroxan with anilines and aliphatic amines consistently yields the corresponding 4-amino-6-chloro-5-nitrobenzofuroxan derivatives. mdpi.comresearchgate.net

The reaction of 4-azido-6-chloro-5-nitrobenzofuroxan with 1,3-dicarbonyl compounds in the presence of a base unexpectedly yields 4-amino-6-chloro-5-nitrobenzofuroxan, demonstrating an alternative route to this class of compounds via a Regitz diazo transfer. nih.gov

Reactivity Profiles of 4,6 Dichlorobenzofuroxan and Its Derivatives

Nucleophilic Reactivity with Nitrogen-Containing Compounds

4,6-Dichlorobenzofuroxan readily reacts with various nitrogen-containing nucleophiles, such as aliphatic and aromatic amines. researchgate.netmdpi.comresearchgate.net These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where one of the chlorine atoms on the benzene (B151609) ring is displaced by the amine. researchgate.net The reaction is regioselective, with the chlorine atom at the C4 position being preferentially substituted. mdpi.comnih.gov

Kinetic Investigations of Substitution Reactions

Kinetic studies have been conducted to quantify the reactivity of this compound with a range of amines. These investigations typically measure the second-order rate constants (k2) for the substitution reaction under various conditions. A study by Chugunova et al. systematically investigated the nucleophilic reactivity of 4,6-dichloro-5-nitrobenzofuroxan with a diverse set of aliphatic and aromatic amines in both methanol (B129727) and toluene. researchgate.net

While the precise numerical data from the kinetic studies are best obtained from the primary literature, the following tables illustrate the expected format and nature of the findings from such research.

Table 1: Second-Order Rate Constants for the Reaction of this compound with Various Amines in Methanol at 25°C (Illustrative)

| Amine | k₂ (M⁻¹s⁻¹) |

|---|---|

| Piperidine | Value |

| Pyrrolidine (B122466) | Value |

| Morpholine | Value |

| Aniline (B41778) | Value |

Note: The values in this table are illustrative and should be sourced from the cited literature for accuracy.

Table 2: Second-Order Rate Constants for the Reaction of this compound with Various Amines in Toluene at 25°C (Illustrative)

| Amine | k₂ (M⁻¹s⁻¹) |

|---|---|

| Piperidine | Value |

| Pyrrolidine | Value |

| Morpholine | Value |

| Aniline | Value |

Note: The values in this table are illustrative and should be sourced from the cited literature for accuracy.

These kinetic investigations provide valuable insights into the factors that govern the reactivity of this compound.

Influence of Nucleophile Basicity, Nucleophilicity, and Steric Requirements

The rate of nucleophilic aromatic substitution on this compound is significantly influenced by the properties of the attacking nitrogen nucleophile.

Basicity and Nucleophilicity: Generally, an increase in the basicity and nucleophilicity of the amine leads to a higher reaction rate. researchgate.net This relationship can often be quantified using Brønsted or Hammett plots, which correlate the logarithm of the rate constant with the pKa of the amine's conjugate acid or with Hammett substituent constants, respectively. researchgate.net For a series of related amines, a linear Brønsted-type relationship is often observed, indicating a similar reaction mechanism across the series.

Steric Hindrance: The steric bulk of the amine can also play a crucial role in determining the reaction rate. nih.gov Increased steric hindrance around the nitrogen atom of the nucleophile can impede its approach to the electrophilic carbon center of the benzofuroxan (B160326) ring, leading to a decrease in the reaction rate. The Taft equation is a useful tool for quantifying these steric effects, separating them from electronic effects. researchgate.netnih.gov The different torsional angles of the nitro group in the amino derivatives of 4,6-dichloro-5-nitrobenzofuroxan are strictly dependent on the steric hindrance of the substituent at the C-4 position. nih.gov

Comparative Reactivity Analysis with Related Benzofuroxan Systems

The reactivity of this compound is notably high when compared to other related chloroaromatic compounds. For instance, its reactivity towards nitrogen nucleophiles is comparable to that of the highly reactive 2,4-dinitrochlorobenzene. nih.gov This enhanced reactivity can be attributed to the unique electronic properties of the benzofuroxan system.

In comparison to 1,3-dichloro-2-nitrobenzene, 4,6-dichloro-5-nitrobenzofuroxan is significantly more reactive towards nitrogen nucleophiles. nih.gov This difference is primarily due to the strong electron-withdrawing effect of the fused furoxan ring in the latter.

Furthermore, within the benzofuroxan family, the nature and position of substituents on the benzene ring can dramatically influence reactivity. For example, the presence of additional electron-withdrawing groups, such as a nitro group, generally increases the electrophilicity of the aromatic ring and thus enhances the rate of nucleophilic substitution. A kinetic study on the reaction of various substituted benzofuroxans with 2-acetylthiophene (B1664040) showed that electron-withdrawing substituents increase the reaction rate. ufms.br For instance, 4,6-dinitrobenzofuroxan is expected to be more reactive than this compound. researchgate.net

Electrophilic Characteristics and Reactivity Drivers

The high reactivity of this compound in nucleophilic aromatic substitution reactions is a direct consequence of its pronounced electrophilic character. This electrophilicity is driven by two main factors: the electronic nature of the furoxan ring and the aromaticity of the benzofuroxan system.

Role of the Furoxan Ring as an Electron-Attracting Group

The furoxan ring, also known as a 1,2,5-oxadiazole N-oxide, is a powerful electron-withdrawing group. nih.gov This strong inductive and resonance electron-withdrawing effect significantly depletes the electron density of the fused benzene ring. This deactivation of the aromatic ring makes the carbon atoms attached to the chlorine atoms highly electrophilic and thus susceptible to attack by nucleophiles. The electron-attracting nature of the furoxan ring is a key factor in making benzofuroxan derivatives "superelectrophilic" substrates. researchgate.net

Impact of Aromaticity on Reactivity

The aromaticity of the benzofuroxan system also plays a critical role in its reactivity. Aromaticity indices, such as the Bird's aromaticity index (IA), can provide a quantitative measure of the aromatic character of a cyclic system. Benzofuroxan has a relatively low Bird's aromaticity index, indicating a reduced aromatic character compared to benzene. nih.gov

This lower aromaticity implies that the transition state of the nucleophilic aromatic substitution reaction, which involves the formation of a non-aromatic Meisenheimer complex, is less energetically unfavorable than it would be for a more aromatic system. researchgate.net In essence, the energetic barrier to breaking the aromaticity of the ring during the reaction is lower, which contributes to the high reactivity of benzofuroxan derivatives. DFT calculations have confirmed the role of the condensed furoxan ring in altering the aromaticity of the carbocyclic frame. nih.gov

Structural Elucidation and Polymorphism of 4,6 Dichlorobenzofuroxan Compounds

X-ray Crystallographic Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. libretexts.org This method has been instrumental in elucidating the structural features of 4,6-dichloro-5-nitrobenzofuroxan. nih.gov

X-ray diffraction studies reveal that the core structure of 4,6-dichloro-5-nitrobenzofuroxan consists of a planar benzofuroxan (B160326) ring system, which is composed of a six-membered carbocyclic ring fused to a five-membered furoxan ring. kpfu.ru The chlorine atoms attached to the ring are located within this plane. kpfu.ru However, a key feature of the molecule's conformation is the position of the nitro group. This group is situated out of the main molecular plane, with observed torsion angles typically greater than 30 degrees. kpfu.ru This deviation from planarity is a critical aspect of its conformational dynamics.

The arrangement of molecules within the crystal lattice, known as crystal packing, is dictated by intermolecular forces. In the case of 4,6-dichloro-5-nitrobenzofuroxan's polymorphs, different packing architectures are observed. nih.gov In one form (polymorph 1a), molecules pair up to form dimers through intermolecular hydrogen bonds of the C–H···O type. nih.gov These bonds occur between the hydrogen atom at the C7 position and an oxygen atom of the N-oxide group (N1). nih.gov In contrast, a different polymorph (1b) exhibits an infinite chain structure that extends along a specific crystallographic axis, also governed by intermolecular interactions. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a documented phenomenon for benzofuroxan derivatives. mdpi.com Research has demonstrated that 4,6-dichloro-5-nitrobenzofuroxan can be crystallized into different polymorphic structures by simply changing the solvent used for crystallization. nih.gov Two distinct forms have been identified and characterized: a triclinic form (P-1), designated as 1a , and an orthorhombic form (P2₁2₁2₁), designated as 1b . nih.gov The crystallographic data for these two polymorphs are detailed below.

| Parameter | Polymorph 1a | Polymorph 1b |

|---|---|---|

| Formula | C₆HCl₂N₃O₄ | C₆HCl₂N₃O₄ |

| Molecular Weight | 250.00 | 250.00 |

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P-1 | P2₁2₁2₁ |

| a (Å) | 7.124(5) | 6.3259(18) |

| b (Å) | 7.359(5) | 6.4507(18) |

| c (Å) | 8.614(6) | 21.315(6) |

| α (°) | 91.478(8) | 90 |

| β (°) | 95.886(8) | 90 |

| γ (°) | 105.257(8) | 90 |

| Volume (ų) | 432.7(5) | 869.8(4) |

| Z | 2 | 4 |

| Calculated Density (g·cm⁻³) | 1.919 | 1.909 |

Conformational Dynamics

Beyond the static picture provided by crystallography, the dynamic behavior of the molecule, particularly the rotation of substituent groups, is crucial for understanding its reactivity.

The orientation of the nitro group relative to the aromatic ring is a key conformational feature. nih.gov Density Functional Theory (DFT) calculations performed to model the molecule's structure in solution show that the molecule converges toward four degenerate energy minima. nih.gov In these stable conformations, the nitro group is positioned nearly perpendicular to the plane of the aromatic ring. nih.gov The calculated rotational barrier for the nitro group in 4,6-dichloro-5-nitrobenzofuroxan is 9.15 kcal mol⁻¹. nih.govmdpi.com This significant energy barrier influences the group's rotational freedom.

| Parameter | Value |

|---|---|

| Torsional Angles of Minima (°) | 75.2, 104.8, 255.2, 284.8 |

| Calculated Rotational Barrier (kcal mol⁻¹) | 9.15 |

The conformation of the nitro group is heavily influenced by steric hindrance from adjacent atoms. nih.gov The two chlorine atoms at positions C4 and C6 exert a "secondary steric effect" on the nitro group at C5. mdpi.com This steric pressure is the primary reason the nitro group is forced into a non-planar, nearly orthogonal orientation. nih.gov

The critical role of the two chlorine atoms is highlighted when comparing the structure to its monochlorinated analogs. nih.gov In 6-chloro-5-nitrobenzofuroxan and 4-chloro-5-nitrobenzofuroxan, the absence of one chlorine atom allows the nitro group's torsional angles to shift towards planarity. nih.gov More importantly, this reduced steric hindrance dramatically lowers the rotational barrier of the nitro group to 2.6 and 1.3 kcal mol⁻¹ for the 6-chloro and 4-chloro derivatives, respectively. nih.gov This demonstrates that the chlorine atoms are a determining factor in controlling both the dihedral angle and the rotational barrier of the nitro group. nih.gov

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of benzofuroxan (B160326) systems. sumitomo-chem.co.jp It allows for accurate calculations of electronic structures, reaction pathways, and charge distributions, providing a molecular-level understanding of their chemical nature. sumitomo-chem.co.jpnih.gov

DFT calculations are instrumental in characterizing the electronic structure of benzofuroxan derivatives. For instance, investigations into the closely related 4,6-dichloro-5-nitrobenzofuroxan reveal how substituents and the molecular environment influence its geometry. nih.gov DFT optimizations starting from different polymorphic structures have been shown to converge to several degenerate minima in solution. nih.govmdpi.com These calculations can determine key structural parameters, such as the torsional angles of substituent groups relative to the aromatic plane of the molecule. nih.gov

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity. grandinetti.orgwikipedia.org In MO theory, atomic orbitals combine to form molecular orbitals, which are classified as bonding, antibonding, or non-bonding. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals and are crucial for predicting reactivity. taylorandfrancis.comethz.chwpmucdn.com The energy and distribution of these orbitals, calculated using DFT, are fundamental to understanding the electronic behavior of molecules like 4,6-dichlorobenzofuroxan.

Computational studies using DFT have been pivotal in mapping out the reaction mechanisms for nucleophilic substitutions on the benzofuroxan ring system. nih.gov A well-studied example is the reaction of 4,6-dichloro-5-nitrobenzofuroxan with amine nucleophiles, which serves as an excellent model for the reactivity of the 4,6-dichloro-benzofuroxan core. nih.govmdpi.com

The reaction is shown to proceed via a two-step mechanism: mdpi.com

Nucleophilic Attack: The first, reversible step involves the nucleophilic attack of an amine on the electron-deficient C4 carbon of the benzofuroxan ring. This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. mdpi.com

Chloride Elimination: The second stage involves the elimination of the chloride anion. This step is often facilitated by a second molecule of the amine, which acts as a base to accept a proton, leading to the formation of the final substitution product. mdpi.com

One of the key successes of computational analysis in this area is the accurate prediction of regioselectivity in nucleophilic aromatic substitution reactions. Experimental results consistently show that nucleophilic attack occurs selectively at the C4 position, even though a chlorine atom is also present at the C6 position. nih.govmdpi.com

Mulliken population analysis, a method for estimating partial atomic charges, provides a clear explanation for this phenomenon. DFT calculations on model compounds like 4,6-dichloro-5-nitrobenzofuroxan show that the carbon atom at the C4 position bears a significantly larger positive charge compared to the carbon at the C6 position. nih.govmdpi.com This higher positive charge makes C4 the more electrophilic center, and thus the preferred site for attack by nucleophiles. The strong electron-withdrawing effect exerted by the fused furoxan ring is crucial in creating these electrophilic centers. nih.gov

| Atomic Position | Calculated Mulliken Charge (a.u.) |

|---|---|

| C4 | 2.01 |

| C6 | 1.53 |

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one reactant (the nucleophile) and the LUMO of the other (the electrophile). taylorandfrancis.comethz.ch The theory posits that a smaller energy gap between the HOMO of the nucleophile and the LUMO of the electrophile leads to a stronger interaction and a faster reaction. wpmucdn.compku.edu.cn

FMO theory provides strong support for the high reactivity of the this compound core towards nucleophiles. nih.gov Calculations show that the LUMO of benzofuroxan derivatives is low in energy, making them potent electrophiles. The energy gap (ΔE = EHOMO(nucleophile) - ELUMO(electrophile)) is a key parameter. For the reaction between 4,6-dichloro-5-nitrobenzofuroxan and pyrrolidine (B122466), this gap is calculated to be significantly smaller than for related, less reactive electrophiles, explaining its enhanced reactivity. nih.gov

Quantum Chemical Modeling of Thermodynamic and Kinetic Parameters

Quantum chemical methods, particularly DFT, allow for the precise calculation of thermodynamic and kinetic parameters that govern chemical reactions. diva-portal.orgmdpi.com These calculations provide quantitative data that can be directly compared with experimental measurements. nih.gov

For the nucleophilic substitution reaction on the model compound 4,6-dichloro-5-nitrobenzofuroxan, the calculated energy profile aligns remarkably well with experimental kinetic data. nih.govmdpi.com

Kinetic Parameters: The energy barrier for the initial nucleophilic attack—the rate-determining step—has been calculated to be approximately 17.8 kcal/mol. This is in excellent agreement with the experimentally measured activation free energy of 17.7 kcal/mol. nih.govmdpi.com

| Parameter | Value (kcal/mol) | Type |

|---|---|---|

| Activation Free Energy | 17.7 | Experimental |

| Calculated Energy Barrier (First Step) | 17.8 | Theoretical (DFT) |

| Reaction Energy (Intermediate Formation) | +2.0 | Theoretical (DFT) |

| Reaction Energy (Product Formation) | -36.7 | Theoretical (DFT) |

Theoretical Insights into Aromaticity and Stability

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons (Hückel's rule: 4n+2). masterorganicchemistry.comamericanscientist.org While benzene (B151609) is the archetypal aromatic compound, the fusion of other rings can significantly alter this property. researchgate.net

DFT calculations have provided crucial insights into the aromaticity and stability of the benzofuroxan system. nih.gov These studies confirm that the condensed furoxan ring significantly alters the aromaticity of the carbocyclic (benzene) frame. nih.govnih.gov This perturbation of the π-electron system is a key factor in the high reactivity of the molecule. The reduced aromaticity of the benzene ring makes it more susceptible to addition-elimination reactions, characteristic of "non-aromatic" nucleophilic substitution pathways. nih.gov

Theoretical methods like Nucleus-Independent Chemical Shift (NICS) calculations are often employed to quantify the aromaticity of specific rings within a larger molecule. frontiersin.org Negative NICS values typically indicate aromatic character, while positive values suggest anti-aromaticity. Such analyses help to understand how the electronic structure of the furoxan moiety influences the stability and reactivity of the adjacent benzene ring. frontiersin.org

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

For 4,6-Dichlorobenzofuroxan, the ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons. The chemical shifts (δ), measured in parts per million (ppm), would be influenced by the electron-withdrawing nature of the furoxan ring and the chlorine atoms. The protons at the 5- and 7-positions would likely appear as distinct signals, with their coupling pattern revealing their relationship. mdpi.compharmjournal.ru

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbons bonded to chlorine and those in the furoxan ring would have characteristic chemical shifts. researchgate.net While specific data is unavailable, analysis of similar structures is crucial for tentative assignments. evitachem.com

Table 1: Predicted NMR Data for this compound

| Analysis Type | Predicted Signals | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H NMR | Aromatic H-5, H-7 | 7.0 - 8.5 |

| ¹³C NMR | Aromatic C, Furoxan Ring C | 100 - 160 |

Note: This table is predictive and not based on experimental data for the specified compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. researchgate.net The benzofuroxan (B160326) ring system is a chromophore, a part of a molecule responsible for its color. researchgate.net

The UV-Vis spectrum of this compound dissolved in a suitable solvent (like ethanol (B145695) or hexane) would exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and heterocyclic rings. researchgate.net The position of the maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are key parameters. The presence of chlorine substituents and the furoxan ring would influence the λmax values compared to a simple benzene (B151609) ring. researchgate.net

Table 2: Predicted UV-Vis Absorption Data for this compound

| Parameter | Predicted Value | Associated Transition |

|---|---|---|

| λmax | ~250 - 400 nm | π → π* and n → π* |

Note: This table is predictive and not based on experimental data for the specified compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Furoxan Ring (N-O, C=N) | Stretching | 1600 - 1650, 1300-1500 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 700 - 850 |

Note: This table is predictive and not based on experimental data for the specified compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. mdpi.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be a key indicator of the compound's molecular weight. A distinctive feature would be the isotopic pattern of this peak. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion region would exhibit a characteristic cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with a predictable intensity ratio, confirming the presence of two chlorine atoms. researchgate.net Fragmentation patterns would involve the loss of chlorine atoms, NO, or other small fragments, providing further structural clues. researchgate.net

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Expected Feature |

|---|---|---|

| [M]⁺ | Molecular Ion | Cluster of peaks due to Cl isotopes |

| [M-Cl]⁺ | Fragment Ion | Loss of a chlorine atom |

| [M-NO]⁺ | Fragment Ion | Loss of nitric oxide from furoxan ring |

Note: This table is predictive and not based on experimental data for the specified compound.

X-ray Diffraction (XRD) as a Structural Analysis Tool

X-ray diffraction on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a solid. ethernet.edu.et

If a suitable single crystal of this compound could be grown, XRD analysis would provide definitive data on its molecular structure. This includes precise bond lengths, bond angles, and torsional angles, revealing the planarity of the benzofuroxan system and the orientation of the chlorine atoms relative to the ring. The analysis would also determine the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions, which describe how the molecules are arranged in the crystal lattice. While XRD data exists for many derivatives, such as 4,6-dichloro-5-nitro-benzofuroxan, it is not available for the parent compound itself. nih.gov

Table 5: Structural Parameters Obtainable from XRD for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates | 3D position of each atom |

| Bond Lengths & Angles | Molecular geometry and connectivity |

| Intermolecular Interactions | Packing forces (e.g., van der Waals) |

Note: This table lists parameters that would be determined from an XRD experiment; no experimental data is available.

Advanced Research Avenues and Future Perspectives

Development of Novel Synthetic Routes and Derivatization Strategies

The functionalization of the benzofuroxan (B160326) core is a cornerstone of its utility. Future research is increasingly focused on innovative and efficient methods for its synthesis and derivatization. While classical methods exist, the development of more sustainable and versatile synthetic protocols is a key objective.

A primary and well-explored derivatization strategy involves the nucleophilic aromatic substitution (SNAr) of the chlorine atoms. pressbooks.pubpressbooks.pub Research on the analogous compound, 4,6-dichloro-5-nitrobenzofuroxan, has shown that it readily reacts with a wide array of nucleophiles, including aliphatic and aromatic amines, as well as phenolates. researchgate.nettandfonline.comnih.gov A consistent finding in these reactions is the selective monosubstitution of the chlorine atom at the C-4 position, irrespective of the reaction conditions or the ratio of reagents used. researchgate.netnih.gov This regioselectivity is a critical aspect that future synthetic strategies will continue to exploit.

Future derivatization strategies could involve:

Expansion of the Nucleophile Scope: Systematically exploring reactions with a broader range of S-, O-, and C-nucleophiles to generate novel derivatives. For instance, reaction with 2-mercaptobenzothiazole (B37678) has been shown to yield a mixture of products, indicating complex reactivity that warrants further investigation. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Employing modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to replace the chlorine atoms with carbon-based or other functional groups. This would dramatically expand the structural diversity of accessible derivatives.

Post-Modification of Derivatives: Developing multi-step synthetic sequences where the initial SNAr product is further modified. For example, derivatives containing primary amine or carboxylate functionalities could serve as handles for amide bond formation or further esterification, creating complex, hybrid molecules. kpfu.rumdpi.com

"Green" Chemistry Approaches: Designing synthetic routes that utilize more environmentally benign solvents, moving away from polar aprotic solvents like DMSO where possible, or employing catalytic systems to improve efficiency and reduce waste. researchgate.net

A summary of established derivatization reactions on the closely related 4,6-dichloro-5-nitrobenzofuroxan, which informs strategies for the title compound, is presented below.

| Nucleophile Type | Reagent Examples | Position of Substitution | Reference |

| Aliphatic Amines | 2,2-dimethoxyethylmethylamine, 2-morpholinoethanamine | C-4 | researchgate.netmdpi.com |

| Aromatic Amines | Aniline (B41778), various substituted anilines | C-4 | nih.gov |

| Phenolates | Substituted phenols in the presence of a base | C-4 | tandfonline.com |

| Thiolates | 2-Mercaptobenzothiazole | C-4 | researchgate.net |

Exploration of Underexplored Reactivity Pathways and Transformations

While the SNAr pathway on the carbocyclic ring is well-documented, the full reactive potential of the 4,6-dichlorobenzofuroxan scaffold is far from completely understood. The interplay between the benzene (B151609) ring and the fused furoxan ring creates unique electronic characteristics that suggest the existence of other reactivity modes.

The furoxan ring itself is known to be a strong electron-attracting group, which significantly lowers the aromatic character of the fused benzene ring. mdpi.com This activation is key to its high reactivity in SNAr reactions compared to analogues like 1,3-dichloro-2-nitrobenzene. mdpi.com However, the furoxan ring can also participate in reactions. Future research should focus on:

Ring-Opening Reactions: Investigating conditions that could lead to the reductive or thermal opening of the furoxan ring. This could provide access to highly functionalized ortho-substituted nitro or amino benzenes, which are valuable synthetic intermediates.

Deoxygenation: The conversion of the benzofuroxan (N-oxide) to the corresponding benzofurazan (B1196253) derivative represents another potential transformation. Exploring selective deoxygenation methods that leave the chloro-substituents intact would provide a complementary family of compounds for further study.

Cycloaddition Reactions: Examining the potential of the benzofuroxan system to participate in cycloaddition reactions, either as a diene or dienophile, under thermal or photochemical conditions.

Reactivity of the Second Chlorine Atom: The monosubstitution at C-4 is a persistent theme. nih.gov A significant challenge and area for future exploration is the development of conditions that enable the substitution of the second chlorine atom at the C-6 position. This could involve using highly reactive nucleophiles, specialized catalysts, or modifying the electronic properties of the ring with a pre-installed substituent at the C-4 position. In one reported case involving 4,6-dinitro-5,7-dichlorobenzofuroxan, hydrolysis of a second chlorine atom was observed, hinting at the possibility of disubstitution under certain conditions. tandfonline.com

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has already proven indispensable in understanding the reactivity of dichlorobenzofuroxan systems. nih.govnih.gov These studies have successfully rationalized the observed regioselectivity of nucleophilic attack.

Key findings from computational studies on 4,6-dichloro-5-nitrobenzofuroxan include:

Charge Distribution Analysis: Calculation of Mulliken charges revealed a significantly larger positive charge on the C4 carbon compared to the C6 carbon, explaining its higher electrophilicity and susceptibility to nucleophilic attack. mdpi.com

Thermodynamic Stability: Quantum chemical calculations of reaction pathways with aniline confirmed that the formation of the C4-substituted product is thermodynamically more favorable than substitution at C6. nih.gov

Structural Impact: DFT calculations have shown that the furoxan ring alters the aromaticity of the carbocyclic frame and that the chlorine atoms influence the rotational barrier of adjacent groups, such as a nitro group. nih.govnih.gov

The future integration of computational approaches will move beyond explanation and towards prediction. Advanced predictive modeling can accelerate research by:

Virtual Screening: Creating computational models to screen virtual libraries of nucleophiles, predicting the reaction outcomes and even the potential biological activities of the resulting derivatives before they are synthesized in the lab. mdpi.comresearchgate.net

Mechanism Elucidation: Performing high-level calculations to map the entire reaction energy surface for less common transformations, such as furoxan ring-opening or disubstitution reactions. This can help identify the kinetic and thermodynamic barriers, guiding the design of experimental conditions to achieve these challenging transformations. dntb.gov.uaresearchgate.net

Designing Novel Scaffolds: Using computational tools to predict the electronic, steric, and physicochemical properties of novel, unsynthesized derivatives. This in silico design process can prioritize synthetic targets with desired characteristics, such as specific electronic properties or conformational preferences, for applications in materials science or medicinal chemistry. nih.gov

The synergy between advanced synthesis, mechanistic exploration, and predictive computational modeling will undoubtedly unlock the full potential of the this compound scaffold, paving the way for the creation of novel functional molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-Dichlorobenzofuroxan, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves chlorination of benzofuroxan derivatives under controlled conditions. For example, substituting nitro or chloro groups via nucleophilic aromatic substitution (e.g., using ammonia in organic solvents under inert atmospheres) can yield amino derivatives, as demonstrated in the synthesis of 7-amino-4,6-dinitrobenzofuroxan . Optimization variables include solvent polarity (e.g., DMSO vs. methanol), temperature (25–60°C), and reaction time. Taguchi experimental design has been applied to related benzofuroxans to maximize yield and control morphology by adjusting parameters like stoichiometry and crystallization conditions .

Q. How can researchers characterize the crystalline polymorphs of this compound, and what analytical techniques are most effective?

- Methodological Answer : Polymorphism analysis requires a combination of X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopic methods (FTIR, Raman). For instance, 5,6-dichlorobenzofuroxan exhibits three polymorphs with distinct packing arrangements (head-to-tail ribbons), identifiable via XRD peak shifts and DSC thermograms . Computational modeling (e.g., DFT) can predict molecular packing and stability, aiding in polymorph identification .

Q. What are the primary applications of this compound in medicinal chemistry and materials science?

- Methodological Answer : Its nitro derivatives are studied as high-energy-density materials (HEDMs) due to their insensitivity to friction and thermal stability . In medicinal chemistry, derivatives interact with aromatic amines and heterocycles, showing potential as enzyme inhibitors or bioactive scaffolds. Biological activity assays (e.g., enzyme kinetics, cytotoxicity tests) are recommended to validate pharmacological properties .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are employed to predict the reactivity and stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(3df,3pd) level calculates molecular orbitals, vibrational frequencies, and reaction pathways. For example, DFT studies on 4-nitrobenzofuroxan revealed electron-withdrawing effects of nitro groups, which stabilize transition states in nucleophilic substitutions . Charge distribution maps and Fukui indices can identify reactive sites for functionalization .

Q. How do substituents such as nitro or amino groups influence the electrophilic substitution reactions of this compound?

- Methodological Answer : Nitro groups deactivate the benzofuroxan ring, directing nucleophiles (e.g., amines) to para/ortho positions via resonance withdrawal. In contrast, amino groups activate the ring, enabling electrophilic substitutions (e.g., nitration). Mechanistic studies using kinetic isotopic labeling or Hammett plots can quantify substituent effects . For example, 5-nitro-4,6-dichlorobenzofuroxan reacts with pyridine derivatives via SNAr mechanisms, confirmed by NMR monitoring .

Q. How can researchers resolve contradictions in synthetic yields reported across studies, and what methodological approaches ensure reproducibility?

- Methodological Answer : Discrepancies often arise from uncontrolled variables (e.g., trace moisture, solvent purity). To ensure reproducibility:

- Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) .

- Use high-purity reagents and validate intermediates via LC-MS or GC-MS.

- Apply statistical experimental design (e.g., Taguchi methods) to identify critical factors, as demonstrated in optimizing potassium 4,6-dinitrobenzofuroxan (KDNBF) synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.